molecular formula C13H15N3OS2 B4758906 N-1,3,4-thiadiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

N-1,3,4-thiadiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

Cat. No. B4758906
M. Wt: 293.4 g/mol
InChI Key: TYTLJUOYUQQYEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including acylation, cyclization, and oxidation reactions. A method for obtaining derivatives of 4,5-dihydro-1,3,4-thiadiazole-2-carboxamide, which shares structural motifs with the compound of interest, involves acylation of hydrazones of oxamic acid thiohydrazides. Oxidation of the dihydrothiadiazole ring leads to the formation of 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides, highlighting the complexity and versatility of synthetic routes in accessing thiadiazole derivatives (Yarovenko et al., 2003).

Molecular Structure Analysis

Crystal structure analysis of structurally related compounds provides insights into the molecular geometry, which is crucial for understanding the chemical behavior of the compound. For example, a compound closely related to the topic of interest has been analyzed through X-ray diffraction, revealing intra and intermolecular hydrogen bonds that significantly influence the compound's stability and reactivity (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

The reactivity of thiadiazole and thiophene derivatives is influenced by their heterocyclic and functional groups. For instance, the synthesis of novel thiadiazole derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showcases a range of chemical reactions, including interactions with different organic reagents to yield compounds with varied biological activities (Amr et al., 2010).

properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c17-12(15-13-16-14-8-18-13)11-7-9-5-3-1-2-4-6-10(9)19-11/h7-8H,1-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTLJUOYUQQYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C=C(S2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3,4-thiadiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Reactant of Route 2
N-1,3,4-thiadiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-1,3,4-thiadiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Reactant of Route 4
N-1,3,4-thiadiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Reactant of Route 5
N-1,3,4-thiadiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Reactant of Route 6
N-1,3,4-thiadiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

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